molecular formula C15H11BrN2O3 B4392973 3-(3-bromophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide

3-(3-bromophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide

Cat. No.: B4392973
M. Wt: 347.16 g/mol
InChI Key: DKQSECGDSOXAQO-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide is a heterocyclic compound that features a quinoxalinone core substituted with a bromophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide typically involves the following steps:

    Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as benzil, under acidic conditions.

    Methoxylation: The methoxy group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinoxalinone derivatives.

    Substitution: Formation of substituted quinoxalinone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-(3-bromophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(3-bromophenyl)-1,2,4-triazine: Another heterocyclic compound with a bromophenyl group.

    3-(3-bromophenyl)-1,2,4-oxadiazole: Features a similar bromophenyl group but with a different heterocyclic core.

    3-(3-bromophenyl)-1,2,4-thiadiazole: Contains a sulfur atom in the heterocyclic ring.

Uniqueness

3-(3-bromophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide is unique due to its specific combination of functional groups and the quinoxalinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(3-bromophenyl)-1-methoxy-4-oxidoquinoxalin-4-ium-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3/c1-21-18-13-8-3-2-7-12(13)17(20)14(15(18)19)10-5-4-6-11(16)9-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQSECGDSOXAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC(=CC=C3)Br)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199514
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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